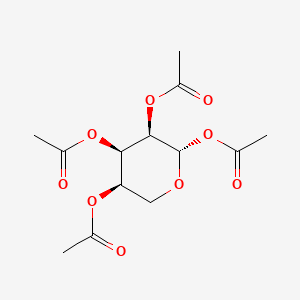

Tetra-O-acetyl-beta-D-ribopyranose

描述

Significance of Carbohydrate Acetylation in Organic Synthesis

The acetylation of carbohydrates is a crucial strategy in organic synthesis for several reasons. Primarily, it serves as a robust method for protecting the multiple hydroxyl groups present in monosaccharides. rsc.org This protection is essential to prevent these groups from interfering with reactions at other sites on the molecule, thereby allowing for selective chemical modifications. numberanalytics.com Furthermore, the introduction of acetyl groups significantly increases the solubility of often-polar carbohydrates in a wider range of organic solvents, which is critical for performing many synthetic transformations. numberanalytics.comnih.gov Per-O-acetylated sugars are also valuable intermediates for the synthesis of glycosides, glycoconjugates, and oligosaccharides. rsc.org The process of acetylation is typically achieved using reagents like acetic anhydride (B1165640) in the presence of a catalyst. numberanalytics.com

Overview of Ribopyranose Chemistry and its Derivatives

D-Ribose, a naturally occurring pentose (B10789219) sugar, is a fundamental component of ribonucleic acids (RNA) and is central to various biological processes. wikipedia.org In solution, D-ribose exists in equilibrium between its linear aldehyde form and several cyclic hemiacetal forms, including the five-membered furanose and the more stable six-membered pyranose rings. wikipedia.org The pyranose form exists as two anomers, α-D-ribopyranose and β-D-ribopyranose. wikipedia.org The chemistry of ribopyranose and its derivatives is of significant interest, particularly in the synthesis of nucleoside analogues, which are a class of compounds with important therapeutic applications, including antiviral and anticancer drugs. madridge.org Chemical modifications of ribose, such as phosphorylation and the introduction of different functional groups, lead to a diverse array of derivatives with specific biological activities. wikipedia.orgmadridge.org

Contextualization of Tetra-O-acetyl-beta-D-ribopyranose within Protected Sugar Chemistry

Within the field of protected sugar chemistry, this compound stands out as a key intermediate. chemimpex.comscbt.com As a fully acetylated derivative of β-D-ribopyranose, it embodies the advantages of peracetylation, offering enhanced stability and solubility for synthetic manipulations. chemimpex.com Its defined stereochemistry at the anomeric carbon (C-1) makes it a valuable building block for the stereoselective synthesis of β-nucleosides. scbt.com The acetyl protecting groups can be selectively removed under specific conditions, allowing for further functionalization of the ribopyranose ring. researchgate.netnih.gov This strategic use of protection and deprotection is fundamental to the multi-step synthesis of complex carbohydrate-containing molecules. nih.gov

Physicochemical Properties of this compound

This section details the key physical and chemical properties of this compound, which are essential for its application in synthetic chemistry.

General Properties

This compound is a white to off-white crystalline powder. cymitquimica.comavantorsciences.com Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 4049-34-7 nih.govcookechem.com |

| Molecular Formula | C₁₃H₁₈O₉ cymitquimica.comnih.gov |

| Molecular Weight | 318.28 g/mol cymitquimica.comnih.gov |

| Appearance | White to Almost white powder to crystal cymitquimica.comavantorsciences.com |

| Melting Point | 110-112 °C chemimpex.comcookechem.com |

| Optical Rotation [α]20/D | -54° to -56° (c=5 in MeOH) chemimpex.comavantorsciences.com |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

¹H NMR Spectroscopy : The proton NMR spectrum provides detailed information about the structure and stereochemistry of the molecule. Specific chemical shifts are observed for the protons on the pyranose ring and the acetyl groups.

¹³C NMR Spectroscopy : The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the acetyl groups and the carbons of the ribopyranose ring.

Infrared (IR) Spectroscopy : The IR spectrum of this compound exhibits characteristic absorption bands. Strong peaks are typically observed in the region of 1740-1750 cm⁻¹, corresponding to the C=O stretching of the ester groups. The C-O stretching of the acetyl groups and the pyranose ring also gives rise to significant absorptions. nih.gov

Mass Spectrometry : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Synthesis and Reactions of this compound

The synthesis and subsequent reactions of this compound are central to its utility in organic chemistry.

Synthetic Methodologies

The most common method for the synthesis of this compound involves the acetylation of D-ribose. This is typically achieved by treating D-ribose with an excess of acetic anhydride in the presence of a base such as pyridine (B92270) or sodium acetate (B1210297). The reaction conditions can influence the anomeric selectivity, but often a mixture of α and β anomers is formed, which then requires separation. mdpi.com For instance, the acetylation of 4-chloro-4-deoxy-d-galactopyranose has been shown to be kinetically controlled, with the anomeric configuration of the starting material dictating that of the product. nih.gov

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the chemistry of its acetyl groups and the anomeric center.

This compound is a valuable glycosyl donor in glycosylation reactions to form β-glycosidic linkages. nih.gov In these reactions, the anomeric acetyl group is replaced by an incoming nucleophile, typically an alcohol or a silylated heterocycle, often activated by a Lewis acid catalyst. mdpi.com The neighboring acetyl group at C-2 can participate in the reaction, leading to the formation of a dioxolanylium ion intermediate, which directs the incoming nucleophile to the β-face of the pyranose ring, resulting in a high degree of stereoselectivity for the β-anomer. nih.gov

The removal of the acetyl protecting groups is a crucial step in many synthetic sequences. This can be achieved under various conditions. Basic hydrolysis, for example using sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation), is a common method for complete deprotection. researchgate.net Enzymatic methods, using lipases, offer a milder and often more selective approach to deprotection. researchgate.netconicet.gov.ar For instance, lipases from Candida rugosa and Pseudomonas fluorescens have shown efficacy in the regioselective hydrolysis of peracetylated sugars. researchgate.net

Applications in Chemical Synthesis

The unique structural features and reactivity of this compound make it a versatile tool in chemical synthesis.

Role as a Precursor in Nucleoside Synthesis

A primary application of this compound is its use as a key starting material in the synthesis of pyrimidine (B1678525) and purine (B94841) nucleosides. madridge.orgscbt.commdpi.com The silyl-Hilbert-Johnson reaction, which involves the coupling of a protected glycosyl donor with a silylated nucleobase, is a widely used method for this purpose. mdpi.com The stereochemistry of the resulting nucleoside is influenced by the anomeric configuration of the sugar. Starting with the β-anomer of the acetylated ribopyranose generally favors the formation of the desired β-nucleoside. mdpi.com

Utility in the Synthesis of Oligosaccharides and Glycoconjugates

Beyond nucleoside synthesis, this compound serves as a building block in the synthesis of more complex carbohydrates, such as oligosaccharides and glycoconjugates. rsc.org Through carefully orchestrated glycosylation and deprotection steps, this protected monosaccharide can be incorporated into larger carbohydrate structures. These complex molecules play critical roles in various biological processes, and their synthesis is essential for glycobiology research. nih.gov

Structure

3D Structure

属性

IUPAC Name |

(4,5,6-triacetyloxyoxan-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOQJPYNENPSSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4049-34-7, 4049-33-6 | |

| Record name | Ribopyranose, .beta.-D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xylopyranose, .beta.-D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for Tetra O Acetyl Beta D Ribopyranose

Direct Acetylation Protocols

Direct acetylation of D-ribose involves the simultaneous esterification of all four hydroxyl groups. A primary challenge in this approach is controlling the stereochemistry at the anomeric carbon (C-1) to selectively obtain the β-anomer. In aqueous solution, D-ribose exists as an equilibrium mixture of pyranose (about 76%) and furanose (about 24%) forms, with the pyranose form having an α:β ratio of approximately 1:2. wikipedia.org This natural preference for the β-pyranose anomer can be exploited in direct acetylation reactions.

Achieving high anomeric selectivity in direct acetylation is critically dependent on the reaction conditions. The goal is to favor the formation of the 1,2-trans product, which in the case of D-ribose, corresponds to the β-anomer. This is often accomplished through neighboring group participation by the acetyl group at the C-2 position.

A notable method for selective anomeric acetylation of unprotected sugars in an aqueous solution utilizes 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) in conjunction with thioacetic acid. rsc.org This system is highly effective for sugars that have a hydroxyl group at the C-2 position, as it exclusively yields the 1,2-trans products. For D-ribose, this stereoselectivity ensures the formation of the β-acetate. The reaction can be performed on a large scale, and using an iterative reagent addition procedure with sodium carbonate as the base helps to simplify product purification by avoiding the formation of certain salts. rsc.org

The choice of acetylating reagent is a crucial factor that influences the efficiency and outcome of the direct acetylation of D-ribose. Acetic anhydride (B1165640) is a commonly employed reagent, often used with a catalyst or a basic solvent like pyridine (B92270).

Per-O-acetylation of a sugar like D-mannose (a C-2 epimer of glucose) has been effectively carried out using acetic anhydride with a catalytic amount of iodine (I2), a method that can be adapted for D-ribose. nih.gov Another common procedure involves reacting the sugar with acetic anhydride in the presence of a base such as sodium acetate (B1210297). archivepp.com These methods are robust but may lead to a mixture of anomers, requiring purification to isolate the desired β-isomer. The table below compares common acetylating systems.

Table 1: Comparison of Acetylating Reagents for Direct Acetylation

| Reagent System | Catalyst/Solvent | Key Features | Selectivity | Reference |

|---|---|---|---|---|

| Acetic Anhydride | Pyridine | Standard, effective method for peracetylation. | Often yields anomeric mixtures. | google.com |

| Acetic Anhydride | Iodine (I₂) | Mild and efficient for per-O-acetylation. | Can produce anomeric mixtures. | nih.gov |

| Acetic Anhydride | Sodium Acetate | Classic method, often requiring heat. | Typically results in anomeric mixtures. | archivepp.com |

| Thioacetic Acid | DMC / Na₂CO₃ (aq.) | High yield, stereoselective for 1,2-trans products. | Exclusively β-anomer for D-ribose. | rsc.org |

Multi-step Synthetic Routes from D-Ribose Precursors

Multi-step syntheses offer greater control over the final product's stereochemistry, albeit at the cost of additional reaction steps. These routes typically involve the use of protecting groups to selectively mask certain hydroxyls, allowing for controlled transformations at other positions.

A common strategy in carbohydrate chemistry is the use of acetal (B89532) protecting groups, which are formed by reacting the sugar with an aldehyde or ketone under acidic conditions. libretexts.org For D-ribose, reaction with acetone (B3395972) or 2,2-dimethoxypropane (B42991) under thermodynamic control can yield 2,3-O-isopropylidene-D-ribofuranose. wikipedia.orgresearchgate.net While this directs towards furanose derivatives, specific conditions can be used to favor pyranose ring formation. For instance, the protection of D-ribose as methyl 2,3-O-isopropylidene-β-D-ribofuranoside is a key step in a multi-gram synthesis of a 5-deoxy-D-ribofuranose derivative. researchgate.net The formation of such protected intermediates allows for specific modifications before deprotection and final acetylation.

A classic multi-step approach to producing per-O-acetylated sugars is the three-step sequence of acetal formation, acetylation, and acetolysis. A method proposed by Guthrie and Smith for the conversion of D-ribose into β-tetra-O-acetyl-D-ribofuranose follows this strategy. google.comgoogle.com The process involves:

Acetal Formation : D-ribose is reacted with methanol (B129727) and HCl to form methyl ribosides.

Acetylation : The remaining hydroxyl groups are acetylated using acetic anhydride in pyridine.

Acetolysis : The methyl glycoside is cleaved and replaced with an acetyl group by treating the compound with acetic acid and acetic anhydride in the presence of a strong acid catalyst like sulfuric acid. google.com

This sequence often produces a mixture of α and β anomers, with the β-anomer typically being isolated through recrystallization. google.comgoogle.com This strategy highlights a controlled pathway where the anomeric position is addressed in the final step.

Achieving high stereoselectivity for the β-anomer is a primary objective of many multi-step syntheses. One pathway involves the synthesis of a key intermediate, such as 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose from D-mannose, which demonstrates principles applicable to ribose synthesis. nih.gov This route involves:

Per-O-acetylation of the starting sugar.

Formation of an acetobromo-sugar (a glycosyl bromide) at the anomeric position.

Reaction to form a 1,2-orthoester.

Hydrolysis of the orthoester to yield the 1-hydroxy-tetra-O-acetyl sugar.

The formation of intermediates like glycosyl halides or orthoesters allows for controlled, stereoselective introduction of the acetate at the anomeric center. The neighboring group participation from the C-2 acetyl group is instrumental in directing the formation of the 1,2-trans product, which for D-ribose, results in the desired Tetra-O-acetyl-beta-D-ribopyranose.

Chemo-Enzymatic Synthesis of Acetylated Riboses

Chemo-enzymatic approaches for the synthesis of acetylated riboses leverage the high selectivity of enzymes to overcome challenges associated with traditional chemical methods, such as the need for extensive protecting group strategies and the frequent formation of anomeric mixtures.

Enzymatic Acetylation and Transesterification Approaches

Enzymatic acetylation offers a milder and more selective alternative for the synthesis of sugar esters. Lipases are frequently employed for this purpose, catalyzing the transfer of acetyl groups from donors like vinyl acetate or acetic anhydride to the hydroxyl groups of D-ribose. The choice of enzyme, solvent, and reaction conditions plays a critical role in the outcome of the synthesis.

Candida antarctica lipase (B570770) B (CALB) is a prominent enzyme in this field, known for its efficacy in non-aqueous media. In a typical procedure, D-ribose is dissolved in a suitable organic solvent, and the lipase, along with an acetyl donor, is added. The reaction proceeds under controlled temperature and agitation. For instance, the acylation of D-ribose catalyzed by immobilized Candida antarctica lipase using acetic anhydride as the acyl donor in 2-methyl-2-butanol (B152257) has been reported to yield a mixture of acetylated ribofuranose and ribopyranose derivatives.

Transesterification, another enzymatic strategy, utilizes an ester as the acyl donor. This approach can offer better control over the degree of acetylation. The reaction equilibrium can be manipulated, for example, by removing the alcohol byproduct to drive the reaction towards the formation of the desired acetylated ribose.

| Enzyme | Acetyl Donor | Solvent | Key Findings |

| Immobilized Candida antarctica lipase | Acetic anhydride | 2-Methyl-2-butanol | Produced a mixture of acetylated ribofuranose and ribopyranose forms. |

| Lipase PS (from Pseudomonas cepacia) | Vinyl acetate | Tetrahydrofuran (THF) | Effective for the peracetylation of D-ribose, leading to tetra-O-acetyl-D-ribose. |

Regioselective Enzymatic Strategies in Ribose Functionalization

A significant advantage of enzymatic synthesis is the potential for regioselectivity, enabling the targeted acetylation of specific hydroxyl groups on the ribose molecule. This is particularly valuable for the synthesis of complex carbohydrates and nucleoside analogues where specific protection patterns are required.

Enzymes can distinguish between the different hydroxyl groups of D-ribose, allowing for selective functionalization that is difficult to achieve with conventional chemical methods. For example, lipases have been shown to preferentially acylate the primary hydroxyl group at the C-5 position of ribose. By carefully selecting the enzyme, acyl donor, and reaction conditions, it is possible to control the position and degree of acetylation.

Isolation and Purification Techniques for Anomeric Forms

The synthesis of Tetra-O-acetyl-D-ribopyranose typically results in a mixture of anomers (α and β) and other byproducts. The isolation and purification of the desired β-anomer are therefore critical steps.

Chromatographic Separation Methods

Column chromatography is the most common method for separating the anomeric forms of acetylated ribose. The separation relies on the differential interaction of the anomers with the stationary phase.

Silica gel is a frequently used stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to achieve optimal separation. For instance, a mixture of ethyl acetate and hexane (B92381) is a common eluent system. The progress of the separation is monitored by thin-layer chromatography (TLC), and fractions containing the pure β-anomer are collected.

| Stationary Phase | Mobile Phase (Eluent) | Detection | Application |

| Silica Gel 60 | Ethyl acetate/n-hexane (1:1) | TLC with H₂SO₄/anisaldehyde | Separation of α/β anomers of acetylated ribopyranose. |

| Silica Gel | Toluene/Ethyl acetate (gradient) | UV or Refractive Index (RI) | General purification of acetylated sugars. |

Recrystallization and Crystallization Studies

Recrystallization is a powerful technique for obtaining highly pure this compound from the enriched fractions obtained after chromatography. The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound at high temperatures but not at low temperatures.

Commonly used solvents for the recrystallization of acetylated sugars include ethanol, isopropanol, and mixtures such as ethyl acetate/hexane. The process involves dissolving the crude product in a minimal amount of the hot solvent and allowing it to cool slowly. The pure β-anomer crystallizes out of the solution, leaving impurities in the mother liquor.

Crystallization not only serves as a purification method but also allows for the definitive structural characterization of the molecule. X-ray crystallography of the resulting crystals can confirm the anomeric configuration as β and provide detailed information about the conformation of the pyranose ring.

| Solvent System | Outcome |

| Ethanol | Formation of crystalline solid of pure β-anomer. |

| Ethyl acetate/Hexane | Effective for inducing crystallization from a syrup. |

Reaction Chemistry and Mechanistic Investigations of Tetra O Acetyl Beta D Ribopyranose

Deacetylation Reactions

Deacetylation, the removal of acetyl protecting groups, is a fundamental transformation in carbohydrate chemistry. The choice of deacetylation method can influence the regioselectivity of the reaction, yielding partially acetylated sugars that are valuable intermediates in the synthesis of complex carbohydrates and nucleoside analogues.

Chemical Deacetylation Methods and Regioselectivity

The Zemplén deacetylation is a widely used method for the complete removal of O-acetyl groups from carbohydrates. chemistry-online.com It involves treating the acetylated sugar with a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) at room temperature. chemistry-online.com This reaction, also known as Zemplén transesterification, proceeds via the transfer of acetyl groups to methanol, forming methyl acetate (B1210297). chemistry-online.com It is a mild and efficient method that typically results in high yields of the unprotected carbohydrate. chemistry-online.com While Zemplén deacetylation is effective for complete deprotection, other chemical methods can achieve regioselective deacetylation. For instance, the use of specific reagents can favor the removal of the acetyl group at the anomeric position. One such method involves the use of (i-Pr)3Sn(OEt) as a catalyst for the regioselective deacetylation of the anomeric configuration in per-acetylated carbohydrates. repec.org

| Reagent/Catalyst | Conditions | Outcome |

| Sodium methoxide (catalytic) | Methanol, Room Temperature | Complete deacetylation (Zemplén deacetylation) chemistry-online.com |

| (i-Pr)3Sn(OEt) | - | Selective deacetylation of the anomeric position repec.org |

| HBr in Acetic Acid | - | Bromination at the anomeric position following deacetylation repec.org |

Enzymatic Regioselective Hydrolysis of Acetate Groups

Enzymatic methods offer a powerful alternative to chemical deacetylation, often providing high regioselectivity under mild reaction conditions. researchgate.net Lipases and esterases are commonly employed for the selective hydrolysis of acetyl groups in carbohydrates.

The regioselectivity of enzymatic deacetylation is highly dependent on the specific enzyme used and the reaction conditions. Studies on tetra-O-acetyl-beta-D-ribopyranose have shown that certain enzymes exhibit a preference for hydrolyzing the acetyl group at the anomeric center. researchgate.net For example, esterase from rabbit serum, porcine pancreatic lipase (B570770), and porcine liver esterase all catalyze the regioselective deacetylation of this compound to produce 2,3,4-tri-O-acetyl-beta-D-ribopyranose as the primary product. researchgate.net The specificity of lipases can also be influenced by the reaction medium. For instance, lipases from Candida cylindracea adsorbed on an octyl-agarose (B13739342) support can selectively deacetylate peracetylated alpha-D-glucopyranose at the 4-position under neutral pH and at the 6-position under acidic conditions. nih.gov Lipases, a class of hydrolases, can function in non-aqueous environments, enabling esterification and transesterification reactions. nih.gov Lipase B from Candida antarctica (often immobilized and sold as Novozym 435®) is a widely used and highly active lipase for modifying monosaccharides and disaccharides. nih.gov

Kinetic studies of enzymatic deacetylation provide insights into the reaction mechanism and enzyme efficiency. The Michaelis-Menten equation is often used to determine key kinetic parameters such as Kcat (the turnover number) and Km (the Michaelis constant), which reflects the enzyme's affinity for the substrate. acs.org Bisubstrate kinetic analysis has revealed that some deacetylases, like the Sir2 family of enzymes, follow a sequential mechanism where both the acetylated substrate and a co-substrate (such as NAD+) must bind to the enzyme to form a ternary complex before any catalytic steps occur. acs.org

Acetyl migration is a phenomenon observed in carbohydrate chemistry where an acetyl group moves from one hydroxyl group to another, particularly when they are in close proximity. doria.fidoria.fi This migration can occur during both chemical and enzymatic reactions and can complicate the synthesis of specific, partially acetylated sugar derivatives. nih.gov The migration of acyl groups can be a significant issue during the synthesis, isolation, and purification of acylated compounds. nih.gov The mechanism of acetyl migration is complex and has been the subject of computational and experimental studies. nih.gov

Glycosylation Reactions Utilizing this compound

Glycosylation is a fundamental reaction in carbohydrate chemistry that involves the formation of a glycosidic bond to create oligosaccharides and glycoconjugates. nih.gov this compound can serve as a glycosyl donor in these reactions. The success and stereoselectivity of glycosylation reactions are influenced by several factors, including the choice of catalyst, solvent, and temperature. nih.gov

Lewis acids are frequently used to promote glycosylation reactions. nih.govresearchgate.net Common Lewis acids include tin tetrachloride (SnCl4), titanium tetrachloride (TiCl4), and boron trifluoride etherate (BF3·OEt2). nih.gov The choice of Lewis acid can significantly impact the stereochemical outcome of the glycosylation. For example, in the glycosylation with some galactosyl donors, using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a catalyst leads to α-selectivity, while using boron trifluoride etherate (BF3·Et2O) results in β-selectivity. nih.gov The reactivity of the glycosyl donor and the nature of the protecting groups also play a crucial role. For instance, benzoylated glycosides have been found to be more reactive than acetylated glycosides in Lewis acid-promoted anomerization reactions. nih.gov Common side reactions in chemical glycosylation include hydrolysis of the glycosyl donor, elimination to form glycals, and rearrangement of the glycosyl imidate. nih.gov

Role as Glycosyl Donor in Nucleoside Synthesis

This compound is a pivotal intermediate in the synthesis of a wide array of nucleosides, which are fundamental components of nucleic acids and play crucial roles in various biological processes. In this context, the acetylated ribopyranose acts as a glycosyl donor, providing the sugar moiety that is coupled with a heterocyclic base (a purine (B94841) or pyrimidine (B1678525) derivative) to form the desired nucleoside.

The general strategy for nucleoside synthesis involves the activation of the anomeric carbon of this compound, typically through the formation of a glycosyl halide or by direct activation with a Lewis acid. This activated sugar is then reacted with a silylated or otherwise activated heterocyclic base. The acetyl groups at positions C2, C3, and C4 serve as protecting groups to prevent unwanted side reactions at the hydroxyl functionalities of the ribose unit. Furthermore, the C2-acetyl group plays a crucial role in influencing the stereochemical outcome of the glycosylation reaction through neighboring group participation.

While much of the literature on ribosylation for nucleoside synthesis focuses on the furanose form of ribose due to its prevalence in natural nucleic acids, the pyranose form is also a valuable building block for the synthesis of modified nucleosides with potential therapeutic applications. The synthesis of both pyrimidine and purine nucleosides can be achieved using this compound as the glycosyl donor, often under the promotion of Lewis acids.

Table 1: Examples of Nucleoside Synthesis using Acetylated Ribose Donors

| Glycosyl Donor | Heterocyclic Base | Promoter/Catalyst | Product | Reference |

| 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | Silylated pyrazolo[3,4-d]pyrimidin-4-one | Not specified | Pyrazolo[3,4-d]pyrimidine nucleoside | nih.gov |

| Tri-O-acetyl-D-ribofuranosyl bromide | Hypoxanthine | Acetyl bromide | 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose | nih.gov |

| 1,2,3,5-tetra-O-acetyl-4-thio-beta-L-ribofuranose | Modified nucleobases | Vorbrüggen conditions | 4'-thio-L-ribonucleosides | nih.gov |

Stereochemical Control in Glycosidic Bond Formation

A critical aspect of nucleoside synthesis is the control of stereochemistry at the anomeric carbon (C1) to selectively obtain the desired β- or α-anomer. In the case of glycosylation reactions involving this compound, the stereochemical outcome is significantly influenced by the nature of the protecting groups on the sugar, particularly the acetyl group at the C2 position.

The presence of an acetyl group at C2 allows for neighboring group participation. In this mechanism, the carbonyl oxygen of the C2-acetyl group can attack the anomeric center from the backside as the leaving group at C1 departs. This leads to the formation of a cyclic acetoxonium ion intermediate. The subsequent attack of the nucleophile (the heterocyclic base) on this intermediate occurs from the side opposite to the bulky acetoxonium ring, which is the top or β-face of the pyranose ring. This process, known as the Baker's 1,2-trans rule, generally leads to the formation of the 1,2-trans-glycoside, which in the case of a D-ribopyranose donor, is the β-anomer.

The conformational preferences of the glycosyl donor and the reaction intermediates also play a role in determining the stereoselectivity. nih.gov Theoretical studies on related galactopyranosyl donors have shown that the pyranose ring can exist in different conformations, each with its own reactivity, and that these conformational preferences can be influenced by protecting groups and reaction conditions, thereby affecting the stereochemical outcome. nih.gov

Lewis Acid Catalyzed Glycosylation Reactions

Lewis acids are frequently employed as promoters in glycosylation reactions involving this compound to enhance the reactivity of the glycosyl donor. The Lewis acid coordinates to the anomeric acetyl group or a leaving group at the anomeric position, facilitating its departure and the formation of a reactive oxocarbenium ion or promoting the formation of the acetoxonium ion intermediate.

A variety of Lewis acids can be used for this purpose, with the choice of Lewis acid often influencing the reaction rate and, in some cases, the stereoselectivity of the glycosylation. Common Lewis acids used in conjunction with acetylated sugar donors include tin tetrachloride (SnCl₄), trimethylsilyl trifluoromethanesulfonate (TMSOTf), and boron trifluoride etherate (BF₃·OEt₂).

For instance, in the Vorbrüggen synthesis of nucleosides, a silylated heterocyclic base is reacted with an acetylated sugar in the presence of a Lewis acid like SnCl₄ or TMSOTf. nih.gov While many examples in the literature utilize the furanose form of ribose, the same principle applies to the pyranose form. The Lewis acid activates the glycosyl donor, and the subsequent reaction with the silylated base leads to the formation of the nucleoside. The stereoselectivity is often high for the β-anomer due to the neighboring group participation of the C2-acetyl group. nih.gov

Anomerization Processes and Equilibrium Dynamics

Factors Influencing Anomeric Interconversion

Tetra-O-acetyl-D-ribopyranose can exist as two anomers, α and β, which can interconvert under certain conditions in a process called anomerization. The position of the equilibrium between the α and β anomers is influenced by several factors, including the solvent, temperature, and the presence of catalysts such as Lewis acids.

The relative stability of the anomers is governed by a combination of steric and stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position rather than the sterically less hindered equatorial position. For Tetra-O-acetyl-D-ribopyranose, this would favor the α-anomer where the C1-acetate group is axial. However, the bulky acetyl groups at other positions on the ring introduce significant steric interactions that can counteract the anomeric effect, often making the all-equatorial β-anomer more stable.

In solution, the ratio of α to β anomers at equilibrium will depend on the polarity of the solvent. Polar solvents can stabilize the more polar anomer, while non-polar solvents may favor the anomer with a lower dipole moment.

Mechanistic Pathways of Anomerization

The anomerization of Tetra-O-acetyl-D-ribopyranose in the presence of a Lewis acid is believed to proceed through the formation of a key intermediate, the oxocarbenium ion. The Lewis acid coordinates to the anomeric acetyl group, facilitating its departure and generating a planar, resonance-stabilized oxocarbenium ion. This intermediate can then be attacked by a nucleophile (such as the counterion of the Lewis acid or a solvent molecule) from either the α- or β-face, leading to a mixture of the two anomers.

Alternatively, the anomerization can proceed via the formation of a 1,2-acetoxonium ion, especially when a participating group like the acetyl group is present at C2. The Lewis acid can promote the formation of this cyclic intermediate, which can then be opened by a nucleophile at either C1 or C2. Attack at C1 leads to the formation of the anomeric glycoside. The equilibrium between the starting anomer, the acetoxonium ion, and the product anomer will determine the final anomeric ratio.

Further Functionalization and Derivatization Studies

This compound serves as a versatile starting material for the synthesis of a variety of modified ribopyranose derivatives. The acetyl protecting groups can be selectively removed or transformed to allow for further chemical modifications at specific positions of the sugar ring.

One common transformation is the regioselective deacetylation to expose a single hydroxyl group for subsequent reactions. For example, enzymatic deacetylation has been shown to be a powerful tool for the selective removal of the acetyl group at the primary C5 position of the furanose analogue, 1,2,3,5-tetra-O-acetyl-beta-D-ribofuranose, using lipase from Candida rugosa. nih.gov Similar enzymatic approaches could potentially be applied to the pyranose form to achieve regioselective deacetylation. Chemical methods for selective deacetylation have also been developed, often taking advantage of the different reactivities of the primary versus secondary acetyl groups.

Once a hydroxyl group is selectively deprotected, it can be further functionalized in numerous ways. For instance, it can be oxidized to a carboxylic acid, converted to a leaving group for nucleophilic substitution, or used as an acceptor in another glycosylation reaction to form disaccharides or larger oligosaccharides. The pyranose ring itself can also be the site of modification, for example, through the introduction of heteroatoms or by rearrangement reactions to form different ring sizes or structures. These derivatization studies expand the chemical space accessible from this compound and provide access to novel carbohydrate structures with potentially interesting biological activities.

Selective Derivatization at Unprotected Hydroxyls

The acetyl groups of this compound act as protecting groups for the hydroxyl functionalities. Selective removal of one or more of these acetyl groups is a key strategy to enable derivatization at specific positions. This regioselective deacetylation exposes a free hydroxyl group, which can then serve as a nucleophile in subsequent reactions.

Enzymatic Deacetylation:

Enzymes, particularly lipases, have demonstrated high regioselectivity in the deacylation of peracetylated sugars. While much research has focused on the furanose form, similar selectivities have been observed in the pyranose series. Porcine pancreatic lipase, for instance, has been identified as an effective catalyst for the selective hydrolysis of the 1-O-acetyl group from peracetylated pyranoses. researchgate.net This enzymatic approach offers a mild and efficient method for generating a free hydroxyl at the anomeric carbon, which is a crucial step for glycosylation reactions.

The general scheme for this enzymatic deprotection is as follows:

Substrate: this compound

Enzyme: Lipase (e.g., Porcine Pancreatic Lipase)

Reaction: Hydrolysis of the anomeric acetyl group

Product: 2,3,4-Tri-O-acetyl-beta-D-ribopyranose

This selectively deprotected intermediate, with its free anomeric hydroxyl, is a valuable building block for the synthesis of various glycoderivatives. researchgate.net

Chemical Deacetylation:

Chemical methods can also achieve selective deacetylation. Lewis acids, for example, can promote the removal of the anomeric acetyl group. In studies on related peracetylated monosaccharides like β-D-glucose pentaacetate, Lewis acids such as aluminum chloride (AlCl₃) have been used to selectively cleave the anomeric acetate, yielding the corresponding 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose. mdpi.com This reaction proceeds via the formation of an oxonium intermediate. The attack of a nucleophile (like water) on this intermediate leads to the formation of the deacetylated product. mdpi.com A similar strategy could be applied to this compound to achieve selective deprotection at the anomeric position, making it available for derivatization.

The table below summarizes methods for selective deacetylation, which is the prerequisite for derivatization at an unprotected hydroxyl.

| Method | Catalyst/Reagent | Position of Deprotection | Product |

| Enzymatic Hydrolysis | Porcine Pancreatic Lipase | C1 (Anomeric) | 2,3,4-Tri-O-acetyl-beta-D-ribopyranose |

| Chemical (Lewis Acid) | Aluminum Chloride (AlCl₃) | C1 (Anomeric) | 2,3,4-Tri-O-acetyl-alpha/beta-D-ribopyranose |

Once a hydroxyl group is selectively unprotected, it can undergo a variety of derivatization reactions, including:

Glycosylation: The free hydroxyl can act as a nucleophile to attack a glycosyl donor, forming a glycosidic bond.

Esterification: Reaction with an acyl halide or anhydride (B1165640) to introduce a different ester group.

Etherification: Reaction with an alkyl halide under basic conditions to form an ether.

These derivatizations are fundamental to the synthesis of complex carbohydrates and nucleoside analogues. chemimpex.comfrontiersin.org

Elaboration of the Ribopyranose Ring

Beyond derivatization of the hydroxyl groups, the ribopyranose ring itself can be chemically modified. A significant area of research involves the replacement of the ring oxygen (at position 4) with other heteroatoms, such as sulfur or selenium. nih.gov This modification creates thiosugars or selenosugars, which are important components of various therapeutic nucleoside analogs. nih.gov

Synthesis of 4'-Thioribose Scaffolds:

The synthesis of a 4-thioribose derivative, a key precursor for 4'-thionucleosides, demonstrates the elaboration of the ribose ring. While syntheses often start from other precursors like 2-deoxyribose, the chemical principles are applicable to the modification of the ribose scaffold. nih.gov A representative strategy involves several key steps:

Open-chain form locking: The sugar is converted to an open-chain dithioacetal intermediate.

Stereoinversion: The stereochemistry at C4 is inverted, often using Mitsunobu conditions, to set up the correct configuration for cyclization.

Cyclization: The ring is closed via nucleophilic attack from the dithioacetal, facilitated by a mesylate intermediate, to form the thiolane ring. nih.gov

A specific example is the synthesis of a 4-thioribo thioglycoside from 2-deoxyribose, which involves stereoinversion at C4 followed by cyclization through nucleophilic attack from a dithioacetal. nih.gov

Synthesis of 4'-Selenoribose Scaffolds:

The synthesis of 4'-selenonucleosides follows a similar logic of ring elaboration. The introduction of selenium into the ribose ring has been achieved through multi-step synthetic sequences. These syntheses highlight the advanced organic chemistry techniques required to modify the core carbohydrate structure. nih.gov

The table below outlines the general strategies for the elaboration of the ribopyranose ring.

| Ring Modification | Synthetic Strategy | Key Intermediates | Resulting Scaffold |

| 4-Thio Substitution | Stereoinversion at C4, cyclization via nucleophilic attack from a dithioacetal | Dithioacetal, C4-mesylate | 4-Thioribose |

| 4-Seleno Substitution | Multi-step synthesis involving selenium insertion | Organoselenium reagents | 4-Selenoribose |

These ring-modified sugars are crucial for the development of next-generation nucleoside analogs with potentially altered metabolic stability and biological activity. nih.gov

Structural Elucidation and Conformational Analysis of Tetra O Acetyl Beta D Ribopyranose and Its Derivatives

Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectroscopy serves as the primary method for confirming the structure and stereochemistry of Tetra-O-acetyl-beta-D-ribopyranose in solution. While specific datasets are reported in various synthetic contexts, a general analysis based on established principles for acetylated sugars allows for a detailed spectral interpretation. researchgate.netresearchgate.net

The ¹H NMR spectrum is characterized by distinct regions. The anomeric proton (H-1) is particularly diagnostic, typically appearing as a doublet in the downfield region of the spectrum. The magnitude of the coupling constant between H-1 and H-2 (³J_H1,H2_) is crucial for confirming the β-configuration, where a large coupling constant (typically > 7 Hz) indicates a trans-diaxial relationship between these protons, consistent with the expected chair conformation. The remaining ring protons (H-2, H-3, H-4, H-5) produce a complex series of multiplets further upfield, often overlapping. Four sharp singlet signals are expected in the region of δ 1.9-2.2 ppm, corresponding to the 12 protons of the four magnetically non-equivalent acetyl (CH₃) groups.

The ¹³C NMR spectrum provides further confirmation of the structure. It displays a total of nine distinct signals in the broadband-decoupled spectrum, corresponding to the 13 carbon atoms of the molecule (with four pairs of carbons being chemically equivalent). Key signals include those from the five pyranose ring carbons, the four carbonyl carbons of the acetate (B1210297) groups (typically δ 169-171 ppm), and the four methyl carbons of the acetate groups (typically δ 20-21 ppm).

Table 1: Expected NMR Spectroscopic Data for this compound in CDCl₃

| Assignment | ¹H NMR | ¹³C NMR |

| Ring Protons/Carbons | ||

| H-1 / C-1 | Doublet, δ ~5.7-6.0 ppm | δ ~90-95 ppm |

| H-2 / C-2 | Multiplet | δ ~68-72 ppm |

| H-3 / C-3 | Multiplet | δ ~68-72 ppm |

| H-4 / C-4 | Multiplet | δ ~65-69 ppm |

| H-5 / C-5 | Multiplet | δ ~62-66 ppm |

| Acetyl Groups | ||

| 4 x -OCOCH₃ | 4 x Singlet, δ ~1.9-2.2 ppm | δ ~20-21 ppm |

| 4 x -OC =O | Not Applicable | δ ~169-171 ppm |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule. The spectra of acetylated carbohydrates are dominated by vibrations associated with the acetate esters. nih.govresearchgate.net

The most prominent feature in the IR spectrum is the intense absorption band corresponding to the C=O stretching vibration of the four ester groups. spectroscopyonline.com This typically appears as a strong, sharp peak in the range of 1740-1760 cm⁻¹. The C-O stretching vibrations from the ester and pyranose ring ether linkages give rise to a complex series of strong bands in the fingerprint region, typically between 1000 cm⁻¹ and 1250 cm⁻¹. The C-H stretching vibrations of the methyl and ring protons are observed in the 2900-3000 cm⁻¹ region. Due to the absence of hydroxyl groups, the characteristic broad O-H stretching band seen in un-acetylated sugars (above 3000 cm⁻¹) is absent, a key indicator of complete acetylation. spectroscopyonline.com

Raman spectroscopy provides complementary information. While C=O stretching is also visible, the symmetric stretching of the C-O-C glycosidic linkage and ring breathing modes can be more prominent than in the IR spectrum. researchgate.net

Table 2: Characteristic Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity |

| C-H Stretch | Ring and Methyl C-H | 2900 - 3000 | Medium-Weak |

| C=O Stretch | Ester (C=O) | 1740 - 1760 | Strong |

| CH₃ Deform. | Acetyl (CH₃) | 1370 - 1380 | Medium |

| C-O-C Stretch | Ester and Ether | 1000 - 1250 | Strong, Complex |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is employed to confirm the molecular weight of the compound and to gain structural information through analysis of its fragmentation patterns. For this compound (Molecular Weight: 318.28 g/mol ), electron impact (EI) or soft ionization techniques like electrospray ionization (ESI) can be used.

Under mass spectrometric conditions, the molecule is expected to follow fragmentation pathways characteristic of acetylated carbohydrates. researchgate.netnih.govacs.org The molecular ion peak ([M]⁺ or a protonated/sodiated adduct like [M+H]⁺ or [M+Na]⁺) would be observed at m/z 318, 319, or 341, respectively.

A primary fragmentation pathway involves the cleavage of the glycosidic bond and losses related to the acetyl groups. A very common fragment is the acylium ion, [CH₃CO]⁺, which gives a characteristic and often base peak at m/z 43. Sequential losses of ketene (B1206846) (CH₂=C=O, 42 Da) or acetic acid (CH₃COOH, 60 Da) from the parent ion are also highly characteristic fragmentation patterns for per-acetylated sugars. nih.gov This leads to a cascade of fragment ions separated by these mass units, providing strong evidence for the per-acetylated structure.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 318 | [M]⁺ | Molecular Ion |

| 259 | [M - OAc]⁺ | Loss of an acetate radical |

| 216 | [M - OAc - Ketene]⁺ | Loss of acetate followed by ketene |

| 169 | [C₇H₉O₄]⁺ | Ring fragment after multiple losses |

| 43 | [CH₃CO]⁺ | Acylium ion (often base peak) |

Crystallographic Investigations

Crystallographic studies provide the most definitive and precise structural information for a molecule in the solid state, including bond lengths, bond angles, and the details of three-dimensional arrangement.

X-ray Diffraction Analysis of Single Crystals

Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination. This technique would allow for the direct visualization of the molecule's three-dimensional structure, confirming the β-anomeric configuration and establishing the precise conformation of the pyranose ring, which is expected to adopt a chair form (likely ⁴C₁).

However, a comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature reveals that no complete single-crystal X-ray diffraction study for this compound (CAS 4049-34-7) has been deposited in the public domain as of this writing. While structures for many related acetylated sugars, including the alpha-anomer and various furanose and pyranose derivatives, have been published, the specific crystal structure for this title compound remains unreported.

Were such a crystal structure to be determined, it would provide a wealth of data, including the precise unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal lattice.

Analysis of Crystal Packing and Intermolecular Interactions

In the absence of a solved crystal structure, a definitive analysis of the crystal packing and specific intermolecular interactions for this compound is not possible. However, based on its molecular structure, the expected interactions that would govern its packing in the solid state can be predicted.

The primary forces dictating the crystal packing would be weak hydrogen bonds and van der Waals interactions. As there are no strong hydrogen bond donors (like -OH or -NH), the packing would be controlled by a network of weak C-H···O hydrogen bonds. nih.gov In these interactions, the carbonyl oxygens of the four acetate groups would act as the hydrogen bond acceptors, while the various C-H groups on the pyranose ring and the acetyl methyl groups would serve as donors.

Modern analysis of these interactions is performed using Hirshfeld surface analysis, which maps the close contacts in the crystalline environment. rsc.org A Hirshfeld analysis would allow for the visualization and quantification of all intermolecular contacts, with the resulting 2D fingerprint plot showing the proportion of the surface involved in different types of contacts (e.g., H···H, O···H, C···H). For this molecule, it is anticipated that H···H contacts would be the most abundant, with O···H/H···O contacts representing the crucial C-H···O interactions that stabilize the three-dimensional lattice.

Conformational Studies of the Pyranose Ring

The six-membered pyranose ring is not planar and typically adopts puckered conformations to minimize steric strain and torsional interactions. In solution, these rings are dynamic, existing in equilibrium between various forms, with the chair conformations generally being the most stable. nd.edu

For pyranose rings, two primary chair conformations are possible: the ⁴C₁ and the ¹C₄ forms. In the ⁴C₁ conformation, carbon-4 is above the plane and carbon-1 is below, while the reverse is true for the ¹C₄ conformation. The stability of these chairs is dictated by the orientation of their substituents, with a preference for placing bulky groups in the equatorial position to reduce steric hindrance. nd.edu

The pyranose ring of this compound is flexible and exists in a dynamic equilibrium between the ⁴C₁ and ¹C₄ chair conformations. The rate of this interconversion, or ring inversion, and the energy barrier associated with it are key conformational parameters.

Research has provided specific data on this process for β-D-ribopyranose tetraacetate. A 1969 study by Durette and Horton reported a ring inversion rate from the ⁴C₁ to the ¹C₄ conformation of 130 s⁻¹ at a temperature of -60 °C. rsc.org This rate corresponds to a Gibbs free energy of activation (ΔG‡) of 41.5 kJ mol⁻¹. rsc.org This value represents the energy barrier that the molecule must overcome to flip from one chair conformation to the other, highlighting the rapid nature of this equilibrium at ambient temperatures.

Table 1: Conformational Inversion Data for β-D-ribopyranose tetraacetate

| Parameter | Value | Temperature |

|---|---|---|

| Inversion Rate (⁴C₁ → ¹C₄) | 130 s⁻¹ | -60 °C |

| Activation Energy (ΔG‡) | 41.5 kJ mol⁻¹ | -60 °C |

Data sourced from Durette and Horton, 1969, as cited in a 2013 study. rsc.org

Chirality and Stereochemical Assignment

Chirality is a fundamental property of carbohydrate molecules, arising from the presence of stereogenic centers. The specific three-dimensional arrangement of atoms around these centers dictates the molecule's optical activity and its biological function.

The absolute configuration of a chiral molecule describes the precise spatial arrangement of its atoms. For this compound, this is determined using methods such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques allow for the unambiguous assignment of the R or S configuration to each chiral center according to the Cahn-Ingold-Prelog priority rules. youtube.com

The result of such an analysis is encapsulated in the compound's systematic IUPAC name. The IUPAC name for this compound is [(3R,4R,5R,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate. nih.gov This name precisely defines the stereochemistry at each of the four chiral centers within the pyranose ring.

This compound possesses four chiral centers within its pyranose ring structure. These are the carbon atoms C-1, C-2, C-3, and C-4 (using standard carbohydrate numbering). The β-configuration specifies the stereochemistry at the anomeric carbon (C-1). The "D-ribo" designation defines the relative stereochemistry at the remaining centers.

The absolute configurations for each chiral center, as derived from the IUPAC name [(3R,4R,5R,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate, are detailed below. Note that the numbering in the systematic IUPAC name differs from the traditional carbohydrate numbering.

Table 2: Stereochemical Assignment of Chiral Centers

| Chiral Center (Carbohydrate No.) | Chiral Center (IUPAC Oxane No.) | Absolute Configuration |

|---|---|---|

| C-1 | C-6 | S |

| C-2 | C-3 | R |

| C-3 | C-4 | R |

| C-4 | C-5 | R |

Configuration data sourced from PubChem. nih.gov

Applications and Synthetic Utility in Contemporary Chemical Science

Precursor for Nucleoside and Nucleotide Analogues

The synthesis of nucleosides, the fundamental components of DNA and RNA, requires the coupling of a nucleobase with a ribose sugar. Using a protected sugar like Tetra-O-acetyl-beta-D-ribopyranose is standard practice to ensure the desired stereochemistry and prevent unwanted side reactions. nih.govmcgill.ca The acetyl groups "protect" the hydroxyls, allowing chemists to precisely control the formation of the critical glycosidic bond between the sugar and the base.

The chemical synthesis of RNA is essential for studying its structure and biological functions. nih.gov Modified RNA components are particularly important for developing therapeutic agents, such as antisense oligonucleotides and siRNA, as modifications can enhance stability and drug-like properties. nih.govresearchgate.net

This compound and its furanose counterpart, 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, are key starting materials for creating the modified ribonucleoside building blocks (phosphoramidites) used in automated solid-phase RNA synthesis. nih.govmdpi.comresearchgate.net The synthesis begins by introducing a nucleobase (like adenine, guanine, cytosine, or uracil) to the acetylated ribose, followed by further chemical modifications to generate the desired analogue. These building blocks are then sequentially added to a growing RNA chain. nih.gov

For example, disaccharide nucleosides, where an additional ribose unit is attached to the primary ribose, have been incorporated into tRNA. researchgate.net The synthesis of these complex units often starts from acetylated ribose derivatives to control the assembly. researchgate.net

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. nih.govnih.gov These molecules mimic natural nucleosides and, once incorporated into viral or cellular DNA or RNA, can halt replication. The synthesis of many of these therapeutic agents begins with a protected ribose derivative. For instance, the antiviral agent Levovirin is produced from 1,2,3,5-tetra-O-acetyl-L-ribofuranose, the L-enantiomer of the D-ribose derivative. google.com

The general strategy involves coupling a modified heterocyclic base with the acetylated ribose. nih.gov The resulting protected nucleoside can then be further modified. For example, researchers have synthesized novel nucleoside analogues by linking two 1,2,3-triazol-4-yl-β-D-ribofuranosyl fragments to a pyrimidine (B1678525) moiety using click chemistry. mdpi.com The ribose starting material for this synthesis was derived from 1,2,3,5-tetra-O-acetyl-β-D-ribofuranoside. mdpi.com Some of these new compounds showed moderate activity against the influenza A virus. mdpi.com Similarly, tetrazole-containing compounds, known for their potential as anticancer agents, can be synthesized as nucleoside analogues using protected ribose precursors. nih.govsemanticscholar.org

Building Block in Complex Oligosaccharide Synthesis

Oligosaccharides, which are complex chains of sugar molecules, play vital roles in numerous biological processes. Their chemical synthesis is a formidable challenge that relies heavily on the strategic use of protecting groups. nih.gov Acetylated sugars like this compound can serve as glycosyl donors—molecules that provide the sugar unit to be added to a growing chain. nih.gov

The acetyl groups deactivate the sugar, making it a stable building block that can withstand various reaction conditions. nih.gov When needed for a coupling reaction, the anomeric acetyl group at the C-1 position can be selectively replaced with a better leaving group (like a bromide or trichloroacetimidate), "activating" the donor for glycosylation. The remaining acetyl groups continue to protect the other hydroxyls. This armed-disarmed strategy, where a more reactive "armed" donor couples with a less reactive "disarmed" acceptor, is a powerful tool for building complex oligosaccharides one sugar at a time.

Advanced Protecting Group Strategies in Carbohydrate Chemistry

The success of complex carbohydrate synthesis hinges on the ability to selectively protect and deprotect multiple hydroxyl groups. nih.govnih.gov The acetyl groups of this compound are integral to these advanced strategies.

While all four acetyl groups can be removed simultaneously under basic conditions (e.g., using sodium methoxide), their real utility comes from the ability to remove them selectively. This allows chemists to unmask a single hydroxyl group for further reaction. A variety of methods have been developed for the regioselective deacetylation of per-acetylated sugars. nih.govurmia.ac.ir

Enzymatic methods are particularly effective. Specific lipase (B570770) and esterase enzymes can catalyze the removal of an acetyl group at a specific position with high precision. For example, studies have shown that esterase from rabbit serum, porcine pancreatic lipase (PPL), and porcine liver esterase (PLE) can selectively hydrolyze the C-1 acetyl group of this compound to yield 2,3,4-tri-O-acetyl-β-D-ribopyranose. researchgate.net

| Reagent/Enzyme | Position Selectively Deacetylated | Substrate | Key Finding |

|---|---|---|---|

| Porcine Pancreatic Lipase (PPL) | C-1 (Anomeric) | Tetra-O-acetyl-β-D-ribopyranose | Regioselective hydrolysis of the ester group on the anomeric centre. researchgate.net |

| Porcine Liver Esterase (PLE) | C-1 (Anomeric) | Tetra-O-acetyl-β-D-ribopyranose | Main product is 2,3,4-tri-O-acetyl-β-D-ribopyranose. researchgate.net |

| Ammonium Acetate (B1210297) in DMF | C-1 (Anomeric) | Peracetylated Carbohydrates | Provides a facile and efficient method for 1-O-deacetylation. researchgate.net |

| Ethylenediamine/Acetic Acid | C-1 (Anomeric) | Fully Acylated Carbohydrates | Slower reaction rate allows for easier control and greater selectivity. researchgate.net |

| MgO/MeOH | C-1 (Anomeric) | Fully Acetylated Glycopyranoses | Mild, neutral conditions using inexpensive reagents. urmia.ac.ir |

An orthogonal protection strategy is one of the most powerful concepts in multi-step synthesis. It involves using multiple protecting groups in the same molecule, each of which can be removed by a specific set of reagents without affecting the others. researchgate.netacs.orgbham.ac.uk This allows for the sequential unmasking and reaction of different functional groups. researchgate.netiris-biotech.de

The acetyl groups on this compound are a key component of such schemes. They are typically removed under basic conditions (base-labile). They can be used alongside other protecting groups that are stable to base but labile to different conditions. For example, a common orthogonal partner is the tert-butyldimethylsilyl (TBDMS) ether, which is removed with acid or fluoride (B91410) ions. Another is the benzyl (B1604629) (Bn) ether, which is removed by catalytic hydrogenation. nih.gov

In a hypothetical synthesis, one could start with a ribose derivative protected with both acetyl and benzyl groups. The acetyl groups could be removed with base to free up specific hydroxyls for a reaction. Then, in a later step, the benzyl groups could be removed via hydrogenation to expose a different set of hydroxyls for another transformation, all while the rest of the molecule remains intact. This level of control is essential for the efficient construction of highly complex molecules like branched oligosaccharides and glycoconjugates. nih.govacs.org

Exploration in Materials Science and Biotechnology

The strategic use of protecting groups in carbohydrate chemistry is fundamental to the synthesis of complex molecules with precise structural and functional properties. Among these, acetyl groups are widely employed due to their ease of introduction and selective removal. This compound, a fully protected derivative of D-ribopyranose, serves as a crucial building block in both materials science and biotechnology, offering a stable yet reactive precursor for the construction of sophisticated glycostructures.

Glycoconjugate Synthesis for Material Applications

The development of advanced biomaterials often involves the incorporation of carbohydrates to impart specific biological recognition, enhance hydrophilicity, and improve biocompatibility. Glycopolymers, which are synthetic polymers decorated with pendant carbohydrate moieties, are a prominent class of such materials. This compound is a valuable precursor for the synthesis of these materials. The general strategy involves the chemical modification of the acetylated ribopyranose to introduce a polymerizable group, creating a "glycomonomer." This is typically followed by deprotection of the hydroxyl groups either before or after polymerization.

The synthesis of these glycomonomers often requires the selective reaction at one of the hydroxyl groups of the sugar, which is why protected forms like this compound are invaluable. Although specific research detailing the use of ribopyranose-based polymers in materials science is less common than for other sugars like glucose or galactose, the established synthetic routes are readily applicable. These methods include:

Atom Transfer Radical Polymerization (ATRP) : A controlled radical polymerization technique that allows for the synthesis of well-defined glycopolymers with predetermined molecular weights and narrow distributions. nih.gov

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization : Another versatile controlled polymerization method suitable for a wide range of monomers, including those derived from protected sugars. nih.gov

Ring-Opening Metathesis Polymerization (ROMP) : This method is particularly useful for creating polymers with complex architectures.

Post-polymerization Modification : An alternative approach where a pre-formed polymer with reactive sites is treated with a modified carbohydrate derivative. This method is advantageous for creating glycopolymers with identical polymer backbones but different sugar units. nih.gov

These synthetic polymers mimic natural polysaccharides and are investigated for applications such as targeted drug delivery, anti-adhesive surfaces to prevent bacterial biofilm formation, and as scaffolds in tissue engineering. nih.govnih.gov The acetyl groups on this compound ensure its solubility in organic solvents commonly used in these polymerization reactions and prevent unwanted side reactions of the hydroxyl groups. escholarship.org

Probes for Enzyme Mechanism Studies and Carbohydrate Interactions

The precise interactions between carbohydrates and proteins, such as enzymes and lectins, are central to a vast array of biological processes. nih.gov this compound and its derivatives are employed as tools to investigate these phenomena. chemimpex.com The acetyl groups can be selectively removed by enzymes, making the compound a useful substrate for studying the activity and regioselectivity of various hydrolases, such as esterases and lipases.

A key application is in the preparation of partially acetylated sugars, which can serve as synthetic intermediates or as probes themselves. For instance, the enzymatic hydrolysis of this compound has been studied to understand how different enzymes recognize and cleave the acetyl groups. Research has shown that enzymes exhibit significant regioselectivity, preferentially removing specific acetyl groups. researchgate.net In one study, the hydrolysis of this compound was catalyzed by several enzymes, with rabbit serum esterase (RS), porcine pancreatic lipase (PPL), and porcine liver esterase (PLE) showing the most promising results. researchgate.net The primary product in these reactions was 2,3,4-tri-O-acetyl-β-D-ribopyranose, indicating a regioselective deacetylation at the anomeric C-1 position. researchgate.net

This selective deacetylation is crucial for creating chemical probes. The newly freed hydroxyl group can be further modified, for example, by introducing a fluorescent tag, a photo-crosslinker, or an affinity label. These modified sugar probes are then used to:

Identify and characterize carbohydrate-binding proteins.

Map the active sites of enzymes.

Study the kinetics and thermodynamics of protein-carbohydrate binding events. rsc.org

Investigate the role of specific hydroxyl groups in molecular recognition through CH/π interactions and hydrogen bonding. mdpi.com

The table below summarizes the findings from a study on the enzymatic hydrolysis of this compound, highlighting the regioselectivity of different enzymes.

| Enzyme | Primary Hydrolysis Product | Position of Deacetylation | Significance |

|---|---|---|---|

| Rabbit Serum Esterase (RS) | 2,3,4-tri-O-acetyl-β-D-ribopyranose | C-1 (Anomeric Center) | Provides a route to selectively functionalize the anomeric position for probe synthesis. researchgate.net |

| Porcine Pancreatic Lipase (PPL) | 2,3,4-tri-O-acetyl-β-D-ribopyranose | C-1 (Anomeric Center) | Demonstrates enzyme-specific regioselectivity in modifying protected sugars. researchgate.net |

| Porcine Liver Esterase (PLE) | 2,3,4-tri-O-acetyl-β-D-ribopyranose | C-1 (Anomeric Center) | Useful for preparing intermediates for the synthesis of complex glycoconjugates and nucleosides. researchgate.net |

By providing a stable, selectively modifiable scaffold, this compound is a cornerstone for developing sophisticated chemical probes to unravel the complex world of carbohydrate biology.

Computational and Theoretical Investigations of Tetra O Acetyl Beta D Ribopyranose

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules. These calculations can predict a wide range of properties, including the geometries of stable conformations and transition states, spectroscopic parameters, and the distribution of electrons within the molecule.

Elucidation of Reaction Mechanisms and Transition States

Theoretical studies on acetylated sugars, such as the deacetylation of glucose pentaacetate, offer a framework for understanding the potential reaction mechanisms involving Tetra-O-acetyl-beta-D-ribopyranose. nih.gov For instance, the acid-catalyzed deacetylation at the anomeric position is proposed to proceed through an oxonium ion intermediate. nih.gov Computational modeling of this process for a related acetylated sugar, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose, has shown that the α-anomer is more stable than the β-anomer by approximately 2.7 kcal/mol in the gas phase, a factor that influences reaction pathways. nih.gov

The investigation of reaction pathways often involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy and, consequently, the rate of the reaction. While specific transition state calculations for reactions of this compound are not extensively documented in publicly available literature, the methodologies used for similar systems, such as the cleavage of glycosidic bonds, are well-established. nih.gov These methods typically involve geometry optimization of the transition state structure and frequency calculations to confirm it as a first-order saddle point on the potential energy surface.

A hypothetical reaction pathway for the hydrolysis of the anomeric acetyl group in this compound could be modeled to determine the energetics of the process. The table below illustrates the kind of data that can be obtained from such a quantum chemical calculation, showing the relative energies of the reactant, a transition state, and the product.

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

| Reactant | DFT (B3LYP) | 6-31G | 0.0 |

| Transition State | DFT (B3LYP) | 6-31G | +25.4 |

| Product | DFT (B3LYP) | 6-31G* | -5.2 |

This is an illustrative data table based on typical values for similar reactions and not from a specific study on this compound.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). nih.govresearchgate.net These predictions can be invaluable for interpreting experimental spectra and confirming the structure of a molecule.

Vibrational spectroscopy is another area where theoretical calculations provide significant insights. DFT calculations can predict the frequencies and intensities of IR and Raman bands. nih.govresearchgate.net By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes to specific molecular motions can be achieved.

Below is a representative table of predicted versus experimental vibrational frequencies for key functional groups that would be present in this compound, based on general knowledge of acetylated carbohydrates.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT/B3LYP/6-31G*) | Experimental Frequency (cm⁻¹) |

| C=O stretch (acetyl) | 1750-1780 | 1730-1760 |

| C-O stretch (acetyl) | 1220-1250 | 1210-1240 |

| C-O-C stretch (pyranose ring) | 1050-1150 | 1040-1140 |

| C-H stretch (alkyl) | 2950-3000 | 2940-2990 |

This table presents typical frequency ranges and is for illustrative purposes.

Analysis of Electronic Structure and Reactivity

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. The energy and shape of these orbitals indicate the likely sites for nucleophilic and electrophilic attack. Studies on related acetylated carbohydrates have shown how acetylation patterns can influence the electronic properties and, consequently, the reactivity of the sugar molecule. mdpi.com

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about the electronic structure and energetics of a molecule, they are often computationally expensive for large systems or for simulating molecular motion over time. Molecular modeling and dynamics simulations, which use classical mechanics-based force fields, are better suited for these tasks.

Conformational Energy Landscape Exploration

This compound, like other pyranose sugars, can adopt various ring conformations, such as chairs, boats, and skew-boats. scispace.com Exploring the conformational energy landscape helps to identify the most stable conformations and the energy barriers between them. nih.gov Molecular mechanics calculations can be used to generate a potential energy surface by systematically changing key dihedral angles and calculating the corresponding energy. scispace.com

For pyranose rings, the two main chair conformations, ¹C₄ and ⁴C₁, are typically the most stable. scispace.com For β-D-ribopyranose, the ⁴C₁ conformation, where most substituents are in equatorial positions, is generally favored. The presence of the bulky acetyl groups in this compound would further stabilize this conformation to minimize steric hindrance.

The following table provides a hypothetical conformational energy landscape for this compound, illustrating the relative energies of different ring puckering forms.

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| ⁴C₁ (Chair) | 0.0 | C1-C2-C3-C4 ≈ -55, O5-C1-C2-C3 ≈ +55 |

| ¹C₄ (Chair) | 8.5 | C1-C2-C3-C4 ≈ +55, O5-C1-C2-C3 ≈ -55 |

| B₂,₅ (Boat) | 6.2 | C1-C2-C3-C4 ≈ 0, C4-C5-O5-C1 ≈ 0 |

This data is illustrative and based on general principles of carbohydrate conformational analysis.

Intermolecular Interaction Analysis

Molecular dynamics (MD) simulations can be used to study the behavior of molecules in a condensed phase, such as in solution or in a crystal lattice. nih.gov These simulations track the movement of atoms over time, providing insights into dynamic processes and intermolecular interactions. The CHARMM (Chemistry at HARvard Macromolecular Mechanics) force field is a widely used set of parameters for simulating biomolecules, including carbohydrates. nih.govnih.gov

In an MD simulation of this compound in a solvent like water or chloroform, one could analyze the formation of hydrogen bonds between the acetyl carbonyl oxygens and solvent molecules. Although the acetyl groups prevent the formation of hydrogen bonds from the sugar's hydroxyl groups, the carbonyl oxygens can act as hydrogen bond acceptors. mdpi.com

In the solid state, the packing of molecules in a crystal is determined by a network of intermolecular interactions, primarily van der Waals forces and weak C-H···O hydrogen bonds. mdpi.com Computational analysis of crystal structures can help to identify and quantify these interactions, providing a deeper understanding of the forces that hold the crystal together.

Studies on Anomeric and Stereoelectronic Effects

The conformation of the pyranose ring and the orientation of its substituents in this compound are significantly influenced by a combination of steric and stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to adopt an axial orientation, contrary to what would be expected based on steric hindrance alone. wikipedia.org This phenomenon is a result of complex orbital interactions and electrostatic forces.

Early experimental work using Nuclear Magnetic Resonance (NMR) spectroscopy on this compound revealed that the molecule exists in a conformational equilibrium in solution. Specifically, it was determined that in an acetone-d6 (B32918) solution, there is a nearly equal mixture of the ¹C₄ (D) and ⁴C₁ (D) chair conformers. This equilibrium is a direct manifestation of the subtle balance between the anomeric effect and steric interactions among the bulky acetyl groups.